molecular formula C8H3F2N3O3 B12442172 3-(2,4-Difluoro-5-nitrophenyl)-1,2,4-oxadiazole

3-(2,4-Difluoro-5-nitrophenyl)-1,2,4-oxadiazole

Cat. No.: B12442172
M. Wt: 227.12 g/mol
InChI Key: QGZNXEAPWIAGGD-UHFFFAOYSA-N
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Description

3-(2,4-Difluoro-5-nitrophenyl)-1,2,4-oxadiazole: is an organic compound that belongs to the class of oxadiazoles. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and agrochemicals. The presence of fluorine and nitro groups in the phenyl ring imparts unique chemical and physical properties to the compound, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2,4-Difluoro-5-nitrophenyl)-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,4-difluoro-5-nitrobenzonitrile with hydroxylamine hydrochloride in the presence of a base, followed by cyclization to form the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent control of reaction parameters to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the oxadiazole ring.

    Reduction: Reduction of the nitro group to an amino group is a common transformation.

    Substitution: The fluorine atoms in the phenyl ring can be substituted by nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: Formation of oxadiazole N-oxides.

    Reduction: Formation of 3-(2,4-difluoro-5-aminophenyl)-1,2,4-oxadiazole.

    Substitution: Formation of various substituted oxadiazoles depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology: In biological research, 3-(2,4-Difluoro-5-nitrophenyl)-1,2,4-oxadiazole is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.

Industry: In the industrial sector, the compound is used in the development of new materials, including polymers and coatings, due to its stability and unique chemical properties.

Mechanism of Action

The mechanism of action of 3-(2,4-Difluoro-5-nitrophenyl)-1,2,4-oxadiazole depends on its application. In biological systems, it may interact with specific enzymes or receptors, leading to inhibition or activation of biological pathways. The presence of the nitro group can facilitate electron transfer reactions, while the fluorine atoms can enhance binding affinity to biological targets.

Comparison with Similar Compounds

  • 3-(2,4-Difluoro-5-nitrophenyl)pyridine
  • 3,5-Difluoro-2,4,6-trinitrophenol
  • 3-({[(2,4-Difluoro-5-nitrophenyl)methyl]amino}methyl)cyclobutan-1-ol

Comparison: Compared to these similar compounds, 3-(2,4-Difluoro-5-nitrophenyl)-1,2,4-oxadiazole is unique due to the presence of the oxadiazole ring, which imparts distinct chemical reactivity and stability. The combination of fluorine and nitro groups further enhances its chemical properties, making it a versatile compound in various applications.

Properties

Molecular Formula

C8H3F2N3O3

Molecular Weight

227.12 g/mol

IUPAC Name

3-(2,4-difluoro-5-nitrophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C8H3F2N3O3/c9-5-2-6(10)7(13(14)15)1-4(5)8-11-3-16-12-8/h1-3H

InChI Key

QGZNXEAPWIAGGD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1[N+](=O)[O-])F)F)C2=NOC=N2

Origin of Product

United States

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